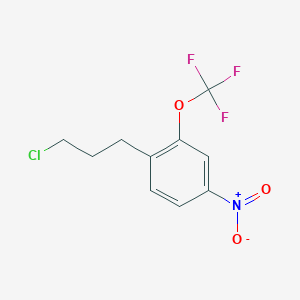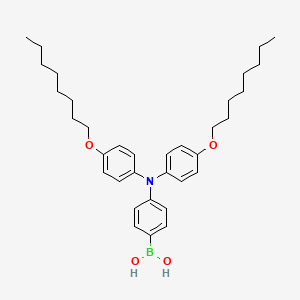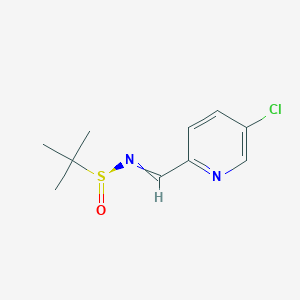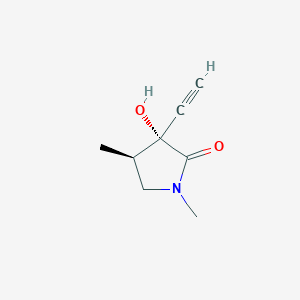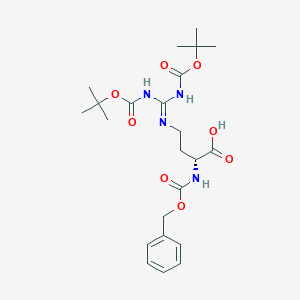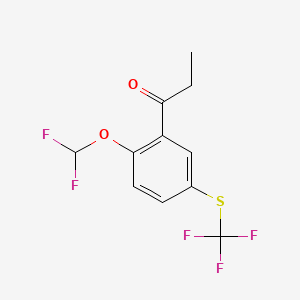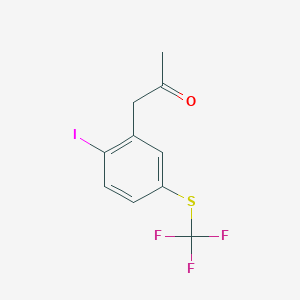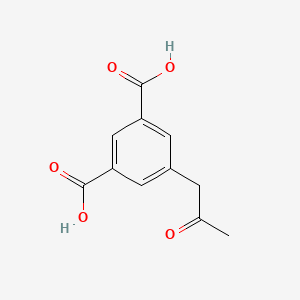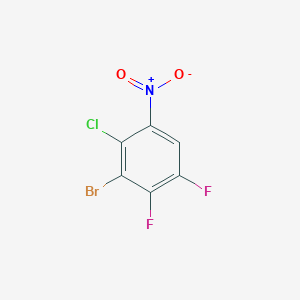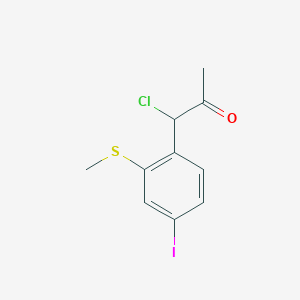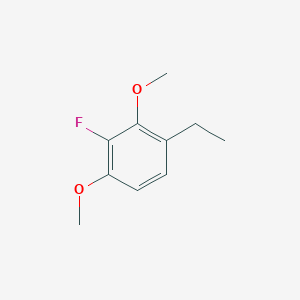
1,3-Dimethoxy-4-ethyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by methoxy groups (-OCH3), the hydrogen at position 4 is replaced by an ethyl group (-C2H5), and the hydrogen at position 2 is replaced by a fluorine atom (F)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with ethyl and methoxy substituents under specific conditions to achieve the desired product. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an anhydrous environment to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethoxy-4-fluorobenzene
- 1,3-Dimethoxy-4-ethylbenzene
- 1,3-Dimethoxy-2-fluorobenzene
Uniqueness
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and ethyl groups, along with the fluorine atom, makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H13FO2 |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1-ethyl-3-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
DCQLHVQZIARMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)OC)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


